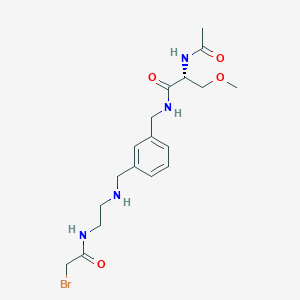
(R)-2-Acetamido-N-(3-(((2-(2-bromoacetamido)ethyl)amino)methyl)benzyl)-3-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Acetamido-N-(3-(((2-(2-bromoacetamido)ethyl)amino)methyl)benzyl)-3-methoxypropanamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, biochemistry, and materials science. The compound’s structure suggests it could be involved in complex biochemical interactions due to its multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-N-(3-(((2-(2-bromoacetamido)ethyl)amino)methyl)benzyl)-3-methoxypropanamide likely involves multiple steps, including:
Formation of the acetamido group: This could be achieved by acetylation of an amine precursor.
Introduction of the bromoacetamido group: This might involve a nucleophilic substitution reaction where a bromoacetyl group is introduced to an amine.
Coupling reactions: The benzyl and methoxypropanamide groups could be introduced through coupling reactions, possibly using reagents like benzyl halides and methoxypropanamide derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the acetamido or bromoacetamido groups.
Substitution: The bromoacetamido group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products would depend on the specific reactions but could include derivatives with modified functional groups, such as hydroxylated or de-brominated compounds.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical studies: It might be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug development: The compound could serve as a lead compound or a pharmacophore in the development of new drugs.
Industry
Material science:
Mechanism of Action
The mechanism of action would depend on the specific application but could involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Acetamido-N-(3-aminomethyl)benzyl-3-methoxypropanamide
- ®-2-Acetamido-N-(3-bromoacetamido)benzyl-3-methoxypropanamide
Uniqueness
The presence of both acetamido and bromoacetamido groups, along with the methoxypropanamide moiety, makes this compound unique in its potential reactivity and applications.
Properties
CAS No. |
1638744-97-4 |
|---|---|
Molecular Formula |
C18H27BrN4O4 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-N-[[3-[[2-[(2-bromoacetyl)amino]ethylamino]methyl]phenyl]methyl]-3-methoxypropanamide |
InChI |
InChI=1S/C18H27BrN4O4/c1-13(24)23-16(12-27-2)18(26)22-11-15-5-3-4-14(8-15)10-20-6-7-21-17(25)9-19/h3-5,8,16,20H,6-7,9-12H2,1-2H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1 |
InChI Key |
NNZSNSWAPAQYNX-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC(=C1)CNCCNC(=O)CBr |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC(=C1)CNCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



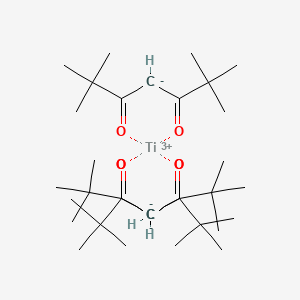
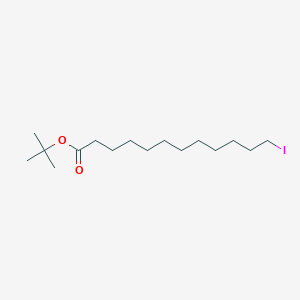
![8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12984139.png)
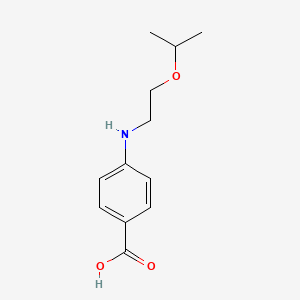


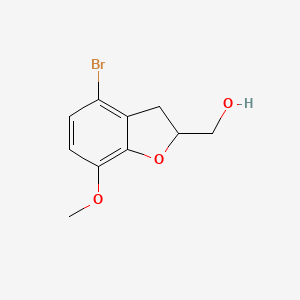
![8-Bromo-3-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12984161.png)
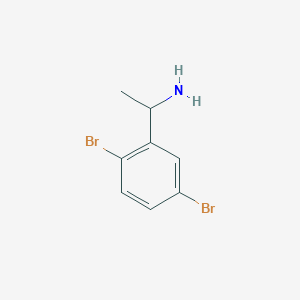

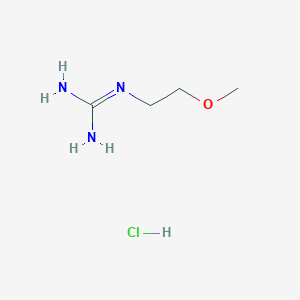
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12984188.png)
![2-Chloro-3-nitroimidazo[1,2-a]pyrimidine](/img/structure/B12984190.png)
